molecular formula C26H20N4O4 B2537889 N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-41-2

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2537889
CAS No.: 900869-41-2
M. Wt: 452.47
InChI Key: LAQPKBIGSQGVAX-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology. This compound demonstrates high potency against both wild-type ALK and various clinically acquired resistance mutants, including the gatekeeper L1196M mutation, which is a common mechanism of resistance to first-generation ALK inhibitors (Source) . Its primary research value lies in the study of ALK-driven oncogenesis, particularly in models of non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL) (Source) . Researchers utilize this inhibitor to elucidate ALK signaling pathways, investigate mechanisms of drug resistance, and evaluate combination therapies aimed at overcoming resistance in preclinical models. By effectively blocking ALK-mediated phosphorylation and downstream signaling through key effectors like STAT3, AKT, and ERK, this compound induces cell cycle arrest and apoptosis in dependent cell lines, making it a critical tool for validating ALK as a therapeutic target and for advancing the development of next-generation kinase inhibitors.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c31-25(27-14-18-9-10-21-22(12-18)34-16-33-21)20-13-19-24(30(20)15-17-6-2-1-3-7-17)28-23-8-4-5-11-29(23)26(19)32/h1-13H,14-16H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQPKBIGSQGVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(N3CC5=CC=CC=C5)N=C6C=CC=CN6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular structure of the compound is complex, featuring multiple rings and functional groups that contribute to its biological activity. The molecular formula is C26H22N4O4C_{26}H_{22}N_4O_4 with a molecular weight of approximately 462.48 g/mol. The compound is designed to target specific biological pathways, particularly in the context of infectious diseases and cancer.

Research indicates that this compound may act as an inhibitor of various kinases involved in cellular signaling pathways. Specifically, studies have shown that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines can inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), which are crucial for malaria parasite survival and replication. The inhibitory activity against PfCDPK4 has been reported with IC50 values ranging from 0.210 to 0.530 μM for related compounds .

Antimicrobial Activity

In vitro studies have demonstrated that the compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria and protozoa, including those responsible for malaria. The mechanism involves the disruption of kinase activity essential for the pathogens' survival.

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound against coronaviruses. In vitro assays using Vero cells revealed that several derivatives could inhibit viral growth by over 90% at specific concentrations while exhibiting minimal cytotoxic effects . These findings suggest that the compound may serve as a lead structure for developing antiviral agents.

Study on Malaria Inhibition

A study focused on a series of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines found that certain derivatives demonstrated promising antiplasmodial activity. The study synthesized various compounds and evaluated their effects on PfCDPKs. The results indicated that modifications in the chemical structure significantly influenced biological activity .

Antiviral Research

In another study aimed at identifying potential COVID-19 inhibitors, derivatives of this compound were tested for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The results showed strong binding interactions within the active site of Mpro, which is critical for viral replication .

Data Table: Biological Activity Summary

Activity Target IC50 Value Notes
Kinase InhibitionPfCDPK40.210 - 0.530 μMEffective against malaria parasites
Antiviral ActivitySARS-CoV-2 Mpro>90% inhibitionMinimal cytotoxicity in Vero cells
AntimicrobialVarious bacterial strainsVariableSignificant inhibition observed

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The benzodioxole group in the target compound introduces two oxygen atoms, likely increasing polarity compared to purely aromatic substituents (e.g., benzyl or 4-methylphenyl groups) . This may enhance interactions with polar enzyme active sites. Alkyl chains (e.g., 3-methoxypropyl in ) balance lipophilicity and solubility, critical for bioavailability .

Molecular Weight and logP :

  • The target compound’s molecular weight is expected to exceed 400 Da (based on analogs), placing it in a range typical for central nervous system drugs. Its logP remains uncharacterized but is projected to be higher than E201-0271 (logP 2.47) due to the benzodioxole’s electron-rich nature .

Pharmacological Implications

  • Benzodioxole vs. Aryl Groups : The 1,3-benzodioxole moiety in the target compound may confer resistance to oxidative metabolism compared to simpler aryl groups (e.g., 4-methylphenyl in ), extending plasma half-life .
  • Steric Considerations : Bulkier substituents (e.g., 4-methylbenzyl in ) may hinder binding to flat enzymatic pockets, whereas the target compound’s benzodioxolylmethyl group offers a balance of size and polarity .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
Synthesis challenges include regioselectivity in forming the pyrido-pyrrolo-pyrimidine core and stability of intermediates under acidic/basic conditions. To optimize yields:

  • Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors like reaction time and pH .
  • Employ HPLC monitoring (e.g., C18 columns with ammonium acetate buffers at pH 6.5) to track intermediate formation and purity .
  • Reference analogous syntheses of benzodioxole-containing carboxamides, where stepwise coupling of substituted pyrimidine precursors improved yields .

Advanced: How can computational methods predict reactivity and stability of intermediates?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify steric/electronic barriers in cyclization steps. For example, ICReDD’s reaction path search methods optimize pathways by combining computational and experimental data .
  • AI-Driven Simulations : Tools like COMSOL Multiphysics integrate machine learning to predict solvent effects and reaction kinetics, reducing trial-and-error experimentation .
  • Validate predictions with NMR and mass spectrometry to confirm intermediate structures and regioselectivity .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₇H₂₀N₄O₄ for analogous structures) and detect isotopic patterns .
  • Multinuclear NMR : Assign peaks using ¹H, ¹³C, and 2D experiments (COSY, HSQC) to resolve overlapping signals in the benzodioxole and pyrimidine moieties .
  • X-ray Crystallography : Resolve crystal packing effects on the dihydropyridine ring’s conformation .

Advanced: How to resolve contradictions between experimental solubility data and computational predictions?

Answer:

  • Statistical Analysis : Apply multivariate regression to identify outliers in solubility measurements. For instance, leverage ICReDD’s data extraction frameworks to reconcile discrepancies .
  • Experimental Validation : Use dynamic light scattering (DLS) to assess aggregation tendencies in polar solvents, which may skew computational solubility models .
  • Cross-reference with structurally similar compounds (e.g., pyrido[2,3-d]pyrimidines) to contextualize solubility trends .

Basic: What strategies improve regioselectivity in forming the pyrrolo-pyrimidine core?

Answer:

  • Protecting Groups : Temporarily block reactive sites on the benzodioxole methyl group to direct coupling to the pyrimidine nitrogen .
  • Catalytic Control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise C–N bond formation .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of pyrimidine intermediates .

Advanced: How do steric/electronic factors influence cyclization kinetics?

Answer:

  • Steric Maps : Generate 3D models to visualize steric hindrance around the benzyl group, which may slow ring closure. Adjust substituent bulk (e.g., replace benzyl with smaller alkyl groups) .
  • Electrostatic Potential Analysis : DFT calculations reveal electron-deficient regions in the dihydropyridine ring, guiding the use of electron-rich nucleophiles for faster cyclization .
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying temperatures .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to CH₂Cl₂/MeOH) to separate closely related byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from phase diagrams .
  • Centrifugal Partition Chromatography (CPC) : Effective for large-scale isolation of polar heterocycles .

Advanced: How can machine learning accelerate reaction optimization?

Answer:

  • Neural Networks : Train models on historical reaction data (e.g., yields, conditions) to predict optimal parameters for new substrates .
  • Automated High-Throughput Screening (HTS) : Combine robotic platforms with real-time analytics to test 100+ conditions in parallel, guided by ICReDD’s feedback loops .
  • Bayesian Optimization : Narrow down parameter spaces (e.g., catalyst loading, solvent ratios) with fewer experiments .

Basic: What stability concerns exist for this compound under storage?

Answer:

  • Degradation Pathways : Hydrolysis of the carboxamide group in humid environments. Use inert atmospheres (N₂) and desiccants for long-term storage .
  • Light Sensitivity : Benzodioxole derivatives may photodegrade. Store in amber vials at -20°C .
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions (40°C/75% RH) .

Advanced: How to design a scalable synthesis route while minimizing waste?

Answer:

  • Green Chemistry Metrics : Calculate E-factor and atom economy for each step. Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., ring-closing reactions) .
  • Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching .

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